COR 3757

Beschreibung

This standard specifies permissible ranges for key compounds in patchouli oil, including:

- Patchouli alcohol: 27–35%

- δ-Guaiene: 13–21%

- α-Guaiene: 11–16%

- β-Caryophyllene: 2–5%

- Copaene: 0–1%

Patchouli oil is prized in perfumery, aromatherapy, and traditional medicine for its earthy, grounding aroma and antimicrobial properties .

Eigenschaften

CAS-Nummer |

104582-17-4 |

|---|---|

Molekularformel |

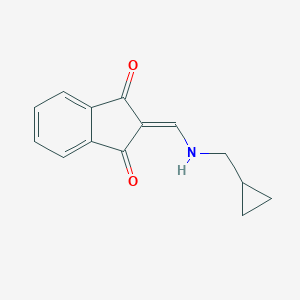

C14H13NO2 |

Molekulargewicht |

227.26 g/mol |

IUPAC-Name |

2-(cyclopropylmethyliminomethyl)-3-hydroxyinden-1-one |

InChI |

InChI=1S/C14H13NO2/c16-13-10-3-1-2-4-11(10)14(17)12(13)8-15-7-9-5-6-9/h1-4,8-9,16H,5-7H2 |

InChI-Schlüssel |

USRCVHFVXYMVHD-UHFFFAOYSA-N |

SMILES |

C1CC1CN=CC2=C(C3=CC=CC=C3C2=O)O |

Isomerische SMILES |

C1CC1CNC=C2C(=O)C3=CC=CC=C3C2=O |

Kanonische SMILES |

C1CC1CNC=C2C(=O)C3=CC=CC=C3C2=O |

Synonyme |

2-[(cyclopropylmethylamino)methylidene]indene-1,3-dione |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Calciumglycerophosphat kann auf verschiedene Weise synthetisiert werden. Ein übliches Verfahren besteht darin, Calciumchlorid unter Rühren zu Wasser zu geben, gefolgt von der Zugabe von Glycerophosphat. Das Reaktionsgemisch wird dann erhitzt, und der pH-Wert wird mit Glutaminsäure kontrolliert. Nach Beendigung der Reaktion wird die Fest-Flüssig-Trennung in heißem Zustand durchgeführt, und das Calciumglycerophosphat wird nach dem Trocknen gewonnen .

Ein weiteres Verfahren beinhaltet die Veresterung von Glycerin mit einem Gemisch aus Natriumdihydrogenphosphat und Phosphorsäure im Molverhältnis 1:1-2, das unter Vakuum auf 140 °C erhitzt wird. Das Reaktionsgemisch wird dann mit Salzsäure verdünnt und mit einer konzentrierten Lösung von Calciumchlorid gefällt .

Industrielle Herstellungsverfahren: Die industrielle Produktion von Calciumglycerophosphat folgt typischerweise ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Rührreaktoren, kontrolliertem Erhitzen und präzisen pH-Wert-Anpassungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird oft getrocknet und gereinigt, um die Industriestandards für die Verwendung in Supplementen und Dentalprodukten zu erfüllen .

Analyse Chemischer Reaktionen

Reaktionstypen: Calciumglycerophosphat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Es kann an Redoxreaktionen teilnehmen, insbesondere in biologischen Systemen, in denen es mit Enzymen und anderen Biomolekülen interagieren kann.

Substitutionsreaktionen: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen die Glycerophosphat-Einheit durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid und andere Peroxide können Calciumglycerophosphat oxidieren.

Reduktionsmittel: Natriumborhydrid und andere Hydride können es reduzieren.

Substitutionsreagenzien: Halogenide und andere Nukleophile können Substitutionsreaktionen erleichtern.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Glycerophosphorsäurederivaten führen, während Substitutionsreaktionen verschiedene Glycerophosphatesters erzeugen können .

Wissenschaftliche Forschungsanwendungen

Calciumglycerophosphat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in verschiedenen chemischen Synthesen und analytischen Verfahren verwendet.

Biologie: Die Verbindung wird auf ihre Rolle in zellulären Prozessen untersucht, einschließlich der Calcium-Signalübertragung und des Phosphatstoffwechsels.

Medizin: Es wird in Supplementen zur Behandlung von Calcium- und Phosphatmangel eingesetzt.

5. Wirkmechanismus

Calciumglycerophosphat entfaltet seine Wirkungen über verschiedene Mechanismen:

Calcium- und Phosphatspender: Es liefert bioverfügbares Calcium und Phosphat, die für die Knochen- und Zahngesundheit unerlässlich sind.

Plaque-pH-Pufferung: Es hilft, den pH-Wert der Zahnplaque zu puffern, wodurch das Risiko von Karies verringert wird.

Zahnbeinmineralisierung: Die Verbindung fördert die Remineralisierung des Zahnbeins, indem sie die Verfügbarkeit von Calcium- und Phosphat-Ionen erhöht.

Wirkmechanismus

Calcium glycerophosphate is often compared with other calcium supplements, such as:

Calcium Carbonate: Contains a higher concentration of elemental calcium but is less soluble.

Calcium Citrate: More soluble than calcium carbonate but contains less elemental calcium.

Calcium Lactate and Calcium Gluconate: Both have lower concentrations of elemental calcium compared to calcium glycerophosphate.

Uniqueness: Calcium glycerophosphate is unique in its ability to provide both calcium and phosphate in a bioavailable form. This dual functionality makes it particularly useful in dental applications and as a dietary supplement for individuals with deficiencies in both minerals .

Vergleich Mit ähnlichen Verbindungen

Comparison with Vetiver Oil

| Compound | Patchouli Oil (ISO 3757:2002(E)) | Vetiver Oil (Typical Composition) |

|---|---|---|

| Patchouli Alcohol | 27–35% | <1% |

| β-Caryophyllene | 2–5% | 2–8% |

| Vetiverol | <0.1% | 25–50% |

| δ-Guaiene | 13–21% | <5% |

Key Findings :

Comparison with Clove Oil

| Compound | Patchouli Oil (ISO 3757:2002(E)) | Clove Oil (Typical Composition) |

|---|---|---|

| Eugenol | <0.5% | 70–90% |

| β-Caryophyllene | 2–5% | 5–15% |

| Patchouli Alcohol | 27–35% | <0.1% |

Key Findings :

- Clove oil’s eugenol content (70–90%) drives its antiseptic and analgesic properties, contrasting with patchouli’s focus on fragrance .

- Both oils contain β-caryophyllene, but clove oil exceeds patchouli’s upper limit (5% vs. 15%), enhancing its antimicrobial potency .

Research Challenges and Deviations from Standards

Microwave extraction methods (e.g., hydrodistillation) yield patchouli oil with suboptimal patchouli alcohol (25.23–26.32% vs. 27% minimum) and elevated β-caryophyllene (5.42% vs. 5% maximum) . These deviations may compromise compliance with ISO 3757:2002(E), highlighting the need for optimized extraction protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.